molecular formula C8H14N4O B13190950 2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol

2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol

Cat. No.: B13190950
M. Wt: 182.22 g/mol
InChI Key: YHUCZYONIXCWBX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with an aminomethyl group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes functionalization to introduce the aminomethyl group. The 1,2,4-triazole ring is then attached through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and triazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl and triazole groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(aminomethyl)-4-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H14N4O/c9-3-6-1-5(2-7(6)13)8-10-4-11-12-8/h4-7,13H,1-3,9H2,(H,10,11,12)

InChI Key

YHUCZYONIXCWBX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CN)O)C2=NC=NN2

Origin of Product

United States

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